Methyl 4-(2-((2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)amino)-2-oxoacetamido)benzoate

Description

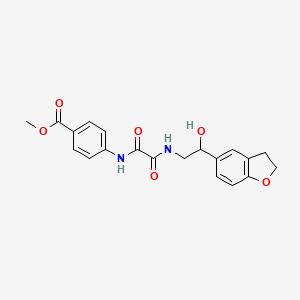

Methyl 4-(2-((2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)amino)-2-oxoacetamido)benzoate is a synthetic organic compound featuring a methyl benzoate core linked to a 2,3-dihydrobenzofuran moiety via an oxoacetamido bridge and a hydroxyethylamine side chain. This structure integrates multiple functional groups:

- Methyl benzoate: Provides lipophilicity and structural rigidity.

- Oxoacetamido linkage: Facilitates hydrogen bonding and enhances molecular stability.

- 2,3-Dihydrobenzofuran: A heterocyclic aromatic system that may improve metabolic stability and influence electronic properties.

Properties

IUPAC Name |

methyl 4-[[2-[[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]amino]-2-oxoacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O6/c1-27-20(26)12-2-5-15(6-3-12)22-19(25)18(24)21-11-16(23)13-4-7-17-14(10-13)8-9-28-17/h2-7,10,16,23H,8-9,11H2,1H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDXTVJNYVCKNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Methyl 4-(2-((2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)amino)-2-oxoacetamido)benzoate is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a dihydrobenzofuran moiety, which is known for various biological activities. Its molecular formula is , with a molecular weight of approximately 356.42 g/mol. The presence of the dihydrobenzofuran ring is significant as it contributes to the compound's interaction with biological targets.

Pharmacological Properties

- Antioxidant Activity : Compounds containing dihydrobenzofuran structures have been reported to exhibit antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of monoamine oxidase B (MAO-B). MAO-B inhibitors are essential in treating neurodegenerative diseases such as Parkinson's disease by preventing the breakdown of neurotransmitters.

- Anti-inflammatory Effects : Research indicates that derivatives of dihydrobenzofuran can possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

The mechanisms by which this compound exerts its biological effects involve:

- Interaction with Receptors : The compound may bind to specific receptors or enzymes, altering their activity and leading to therapeutic effects.

- Modulation of Signaling Pathways : It may influence various signaling pathways associated with cell survival, proliferation, and apoptosis.

Case Studies

- Study on Antioxidant Activity : A study published in Journal of Medicinal Chemistry demonstrated that dihydrobenzofuran derivatives exhibited significant antioxidant activity through scavenging free radicals and reducing oxidative stress markers in vitro .

- MAO-B Inhibition Study : In a recent study, chalcogenyl-2,3-dihydrobenzofuran derivatives were synthesized and evaluated for their MAO-B inhibitory activity. The results indicated that these compounds had promising inhibitory effects, suggesting potential therapeutic applications in neurodegenerative diseases .

- Anti-inflammatory Research : A study focusing on the anti-inflammatory properties of dihydrobenzofuran derivatives found that these compounds could effectively reduce inflammation in animal models by inhibiting the release of inflammatory mediators .

Data Tables

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Notes:

- Rigidity vs.

- Electronic Effects: Electron-rich substituents (e.g., methoxy in ) may enhance solubility, while halogens (e.g., bromo in C2, ) could modulate electronic interactions in quinoline derivatives .

Activity and Functional Insights

- Inhibitory Activity: The benzylamino analog () exhibits moderate immunoproteasome inhibition (β1i: 31%, β5i: 32%), suggesting that bulkier substituents (e.g., dihydrobenzofuran) might further optimize activity by filling hydrophobic binding pockets .

- Synthetic Parallels : Compounds in were synthesized via crystallization in ethyl acetate, yielding high-purity solids. Similar methods likely apply to the target compound, with characterization via NMR and HRMS .

Key Differentiators

- Metabolic Stability : The 2,3-dihydrobenzofuran moiety may confer resistance to oxidative metabolism compared to furan or simple phenyl groups (e.g., N-(furan-2-ylmethyl)-... in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.